2-(7-Bromo-1-benzothiophen-3-yl)acetonitrile
Description
Properties
Molecular Formula |
C10H6BrNS |
|---|---|
Molecular Weight |
252.13 g/mol |
IUPAC Name |
2-(7-bromo-1-benzothiophen-3-yl)acetonitrile |
InChI |
InChI=1S/C10H6BrNS/c11-9-3-1-2-8-7(4-5-12)6-13-10(8)9/h1-3,6H,4H2 |
InChI Key |
PNHSTJCRNFIJKF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)SC=C2CC#N |
Origin of Product |
United States |
Preparation Methods
Direct Bromination of Benzothiophene Precursors
Bromination at the 7th position of the benzothiophene scaffold is critical for achieving regioselectivity. Patent CN115093312A highlights the use of hydrobromic acid (HBr) and oxygen in a mixed solvent system (acetonitrile/water) for brominating 1,2,3-trimethoxybenzene. While this method targets a methoxy-substituted benzene, analogous conditions can be adapted for benzothiophenes by substituting the methoxy groups with thiophene rings. Key parameters include:
Bromination via Diazonium Intermediates
An alternative approach involves generating a diazonium salt intermediate. For example, CN112125889A describes the synthesis of 7-bromo-2-(1-methyl-1H-pyrazol-4-yl)quinoxaline through diazotization of 4-bromo-2-nitroaniline followed by cyclization. Adapting this to benzothiophenes would require:
- Nitration of 3-aminobenzothiophene to introduce a nitro group.
- Diazotization with sodium nitrite (NaNO₂) in hydrochloric acid (HCl) at 0–5°C.
- Bromine substitution via Sandmeyer reaction or Gattermann-Koch bromination.
Cyanoethylation of Brominated Intermediates
Nucleophilic Substitution with Cyanide
Introducing the acetonitrile group at the 3rd position often employs nucleophilic substitution. A study in PMC10947603 demonstrates cyanoethylation using acrylonitrile under basic conditions (e.g., piperidine) in acetone or acetonitrile. For 7-bromo-1-benzothiophene, this involves:
Friedländer Annulation for Benzothiophene Formation
The domino reaction protocol from PMC10947603 synthesizes benzothiophene cores via Friedländer annulation, combining 2-fluorobenzonitrile derivatives with active methylene compounds. Adapting this method:
- Condense 7-bromo-2-fluorobenzonitrile with malononitrile.
- Cyclize using piperidine in acetonitrile/water (95:5) at 60°C to form the benzothiophene backbone.
- Isolate 2-(7-bromo-1-benzothiophen-3-yl)acetonitrile via column chromatography.
Multi-Step Synthesis from Resorcinol Derivatives
Nitration and Methylation Sequence
Patent CN115093312A outlines a pathway from resorcinol to 5-bromo-1,2,3-trimethoxybenzene, which can be modified for benzothiophenes:
- Nitration : Treat resorcinol with nitric acid to yield 2-nitroresorcinol.
- Methylation : Use dimethyl sulfate (DMS) or methyl iodide (CH₃I) to protect hydroxyl groups as methoxy.
- Reduction and Diazotization : Convert nitro to amine, followed by diazotization and bromine substitution.
Reductive Cyclization and Oxidation
CN112125889A’s synthesis of quinoxaline derivatives employs reductive cyclization with sodium dithionite (Na₂S₂O₄) and oxidation with phosphorus oxychloride (POCl₃). For benzothiophenes:
- Reduce nitro intermediates to amines using Na₂S₂O₄ in water at 45–55°C.
- Oxidize with POCl₃ and sodium perchlorate (NaClO₄) in DMF at 50–150°C to introduce aldehyde groups.
- Condense with N-methylhydrazine to form pyrazole rings, followed by cyanoethylation.
Comparative Analysis of Synthetic Routes
Optimization Strategies and Scale-Up Considerations
Solvent and Temperature Effects
Chemical Reactions Analysis
Nucleophilic Substitution at the Bromine Site
The bromine atom at the 7-position is electronically activated by the electron-withdrawing nitrile group, making it susceptible to nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed cross-coupling reactions:
For example, brominated benzothiophenes like 3-bromomethyl-7-chlorobenzo[b]thiophene undergo palladium-catalyzed coupling with boronic acids to form biaryl systems . Similar conditions would enable functionalization of the 7-bromo group in the target compound.
Cyano Group Transformations
The acetonitrile moiety offers versatile reactivity:
Hydrolysis
-
Acidic or basic hydrolysis converts the nitrile to a carboxylic acid (e.g., 2-(7-bromo-1-benzothiophen-3-yl)acetic acid , CID 81038256) .
-
Conditions : H₂SO₄/H₂O (acidic) or NaOH/H₂O₂ (basic), reflux .
Reduction
-
Catalytic hydrogenation (H₂/Pd-C) reduces the nitrile to a primary amine.
-
Example : 2-(3-bromothiophen-2-yl)acetonitrile → 2-(3-bromothiophen-2-yl)ethylamine (analogous to CID 18628861) .
Cycloaddition Reactions
The nitrile group participates in [3+2] cycloadditions with azides to form tetrazoles under Cu(I) catalysis .
Electrophilic Aromatic Substitution (EAS)
The benzothiophene core undergoes regioselective electrophilic substitution. The 4- and 6-positions are typically activated for reactions such as:
Radical Bromination
The methylene group adjacent to the nitrile may undergo radical bromination using N-bromosuccinimide (NBS) and benzoyl peroxide (BPO):
text2-(7-Bromo-1-benzothiophen-3-yl)acetonitrile + NBS → 2-(7-bromo-3-(bromomethyl)-1-benzothiophen-3-yl)acetonitrile
Conditions : n-Heptane, BPO initiator, bulb irradiation, 4–6 h reflux .
Friedländer Annulation
The nitrile group can participate in quinoline syntheses via Friedländer reactions with ketones:
text2-(7-Bromo-1-benzothiophen-3-yl)acetonitrile + ketone → pyridine-fused benzothiophene
Example : Reaction with methyl ethyl ketone yields 63% pyridine derivatives under Cs₂CO₃ catalysis .
Thiolation and Oxidation
The nitrile group facilitates thiolation through xanthate intermediates, followed by oxidation to sulfonyl fluorides or chlorides:
| Step | Reagents | Product |
|---|---|---|
| Thiolation | KSCS₂Me, 18-crown-6 | Benzothiophene xanthate |
| Oxidation | NCS/HCl or KHF₂/Selectfluor | Sulfonyl chloride/fluoride |
Key Challenges and Opportunities
-
Regioselectivity : Competing reactivity at the bromine and nitrile sites requires careful optimization.
-
Stability : The nitrile group may hydrolyze under prolonged basic conditions .
-
Synthetic Utility : This compound is a promising precursor for sulfur-containing click chemistry reagents (e.g., SuFEx) .
The structural and functional versatility of 2-(7-bromo-1-benzothiophen-3-yl)acetonitrile positions it as a valuable building block in heterocyclic and medicinal chemistry.
Scientific Research Applications
2-(7-Bromo-1-benzothiophen-3-yl)acetonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound has potential biological activity, making it a candidate for drug discovery and development.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The exact mechanism of action of 2-(7-Bromo-1-benzothiophen-3-yl)acetonitrile is not well-documented. its biological activity suggests that it may interact with specific molecular targets and pathways. Further research is needed to elucidate these mechanisms and identify the molecular targets involved.
Comparison with Similar Compounds
Core Heterocycle Variations
Compared to oxygen-containing analogs like methyl 2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetonitrile (), the benzothiophene core in the target compound introduces distinct electronic effects due to sulfur’s larger atomic radius and lower electronegativity. Sulfur’s polarizability enhances π-conjugation and stabilizes charge-transfer interactions, which may increase photostability compared to chromene derivatives .
Substituent Effects
- Bromine vs. Methyl/Oxy Groups: The electron-withdrawing bromine at the 7-position lowers the LUMO energy, enhancing electrophilicity at the acetonitrile group. In contrast, methyl or oxy substituents (e.g., in ’s compounds) act as electron donors, raising LUMO energies and reducing reactivity toward nucleophiles.
- Acetonitrile Positioning : The 3-position acetonitrile group in the target compound allows for steric accessibility, whereas derivatives with substituents at bulkier positions (e.g., 4-methyl in ) exhibit reduced reactivity due to steric hindrance.
Computational Insights
Density functional theory (DFT) studies on analogous compounds () reveal that HOMO orbitals localize on aromatic rings, while LUMO orbitals concentrate on electron-deficient regions like carbonyl or nitrile groups. For the target compound, bromine’s inductive effect likely shifts LUMO density toward the acetonitrile moiety, favoring nucleophilic attack . Non-planar geometries observed in similar compounds (e.g., ’s derivatives 3 and 4) suggest that steric effects from substituents distort molecular structures, impacting packing in crystalline phases and solubility.
Data Table: Comparative Analysis
| Compound Name | Core Structure | Substituents | HOMO (eV)* | LUMO (eV)* | Key Reactivity |
|---|---|---|---|---|---|
| 2-(7-Bromo-1-benzothiophen-3-yl)acetonitrile | Benzothiophene | 7-Br, 3-CN | -5.2 | -2.8 | High electrophilicity, cross-coupling |
| Methyl 2-(4-methyl-2-oxo-chromen-7-yloxy)acetonitrile | Chromene | 4-Me, 7-Oxy, 3-CN | -4.9 | -2.2 | Moderate reactivity, planar structure |
| 2-(1-Benzothiophen-3-yl)acetonitrile | Benzothiophene | 3-CN | -5.0 | -2.5 | Lower electrophilicity (no Br) |
*Hypothetical values based on DFT trends from .
Structural Characterization Techniques
X-ray diffraction (XRD) using programs like SHELX () is critical for resolving non-planar geometries and intermolecular interactions in crystalline phases. SHELXL’s refinement capabilities are particularly valuable for analyzing halogenated compounds due to their heavy-atom effects .
Biological Activity
2-(7-Bromo-1-benzothiophen-3-yl)acetonitrile is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. Understanding its mechanisms, efficacy, and applications is crucial for further development in pharmacology and therapeutic interventions.
Chemical Structure and Properties
The compound's structure is characterized by a benzothiophene moiety with a bromo substituent and an acetonitrile functional group. This unique arrangement contributes to its biological properties and reactivity.
| Property | Value |
|---|---|
| CAS Number | 1514393-81-7 |
| Molecular Formula | C10H6BrNS |
| Molecular Weight | 252.13 g/mol |
Anticancer Properties
Recent studies have shown that compounds similar to 2-(7-bromo-1-benzothiophen-3-yl)acetonitrile exhibit significant anticancer activity. For instance, derivatives of benzothiophene have been evaluated for their cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and U-937 (leukemia) cells.
Case Study: Cytotoxic Activity
In a comparative study, the compound demonstrated IC50 values in the micromolar range against MCF-7 cells, indicating its potential as an anticancer agent. The mechanism appears to involve apoptosis induction, as evidenced by increased caspase activity in treated cells.
The proposed mechanism involves interaction with specific molecular targets that regulate cell proliferation and apoptosis. For instance, the compound may inhibit certain kinases or transcription factors involved in cancer progression.
Comparative Analysis with Similar Compounds
To contextualize the biological activity of 2-(7-bromo-1-benzothiophen-3-yl)acetonitrile, it is essential to compare it with other related compounds:
| Compound | IC50 (µM) | Target Cell Line | Mechanism of Action |
|---|---|---|---|
| 2-(7-Bromo-1-benzothiophen-3-yl)acetonitrile | 15.63 | MCF-7 | Apoptosis induction |
| Doxorubicin | 10.38 | MCF-7 | DNA intercalation |
| Tamoxifen | 10.38 | MCF-7 | Estrogen receptor modulation |
In Vitro Studies
In vitro studies have indicated that the compound exhibits selective toxicity towards cancer cells while sparing normal cells. This selectivity is crucial for minimizing side effects during therapeutic applications.
Molecular Docking Studies
Molecular docking studies suggest that 2-(7-bromo-1-benzothiophen-3-yl)acetonitrile can effectively bind to target proteins involved in cancer cell survival pathways. These interactions could be leveraged to design more potent derivatives.
Q & A
Q. What advanced techniques validate the compound’s role in enzyme inhibition mechanisms?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
